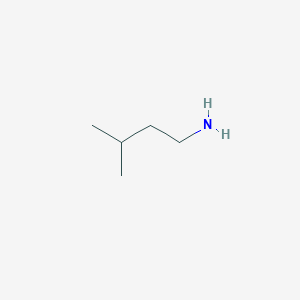

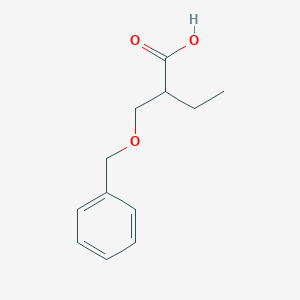

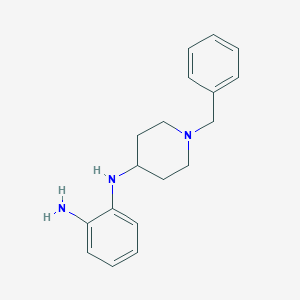

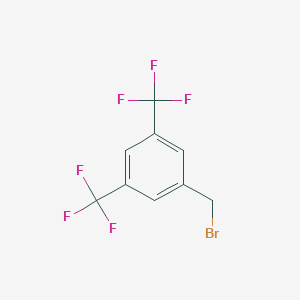

Ethyl 3-(butanoylamino)-2-oxobutanoate

カタログ番号 B031132

CAS番号:

68282-26-8

分子量: 215.25 g/mol

InChIキー: CEHSJTHDBNDHMT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

- Synthesis Methods : The synthesis of compounds similar to Ethyl 3-(butanoylamino)-2-oxobutanoate often involves Knoevenagel condensation reactions, utilizing catalysts like piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016), (Kariyappa et al., 2016).

Molecular Structure Analysis

- Crystal and Molecular Structure : X-ray diffraction studies have been used to determine the structure of related compounds, revealing details like monoclinic crystal system and Z conformation about the C=C bond (Kumar et al., 2016).

Chemical Reactions and Properties

- Reactivity : Related compounds show reactivity in Knoevenagel condensation reactions and can be involved in reactions with various aldehydes (Yan-ru & Haifeng, 2007).

Physical Properties Analysis

- Physical Characteristics : While specific data on Ethyl 3-(butanoylamino)-2-oxobutanoate is scarce, related compounds are often characterized by their crystallization patterns and molecular conformations as determined through spectroscopic methods and X-ray diffraction studies (Kumar et al., 2016).

Chemical Properties Analysis

- Chemical Behavior : The chemical behavior of Ethyl 3-(butanoylamino)-2-oxobutanoate can be inferred from similar compounds, which exhibit reactivity in various chemical reactions, often involving condensation and ester hydrolysis (Yan-ru & Haifeng, 2007).

科学的研究の応用

- Field : Organic Chemistry

- Application : Synthesis of coumarin-3-carboxylate ester

- Method : The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. This reaction involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

-

- Application : Study of Molecular Interactions

- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid .

- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of [EMI] [TFSI] show differences from the conventional H-bonds . A total of six stable [EMI] [TFSI] ion pair conformers were observed .

-

- Application : Alkylation of Enolate Ions

- Method : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .

- Results : This method is used for the alkylation of enolate ions .

-

- Application : Study of Molecular Interactions

- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid .

- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of [EMI] [TFSI] show differences from the conventional H-bonds . A total of six stable [EMI] [TFSI] ion pair conformers were observed .

-

- Application : Alkylation of Enolate Ions

- Method : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .

- Results : This method is used for the alkylation of enolate ions .

特性

IUPAC Name |

ethyl 3-(butanoylamino)-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSJTHDBNDHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(butanoylamino)-2-oxobutanoate | |

Synthesis routes and methods I

Procedure details

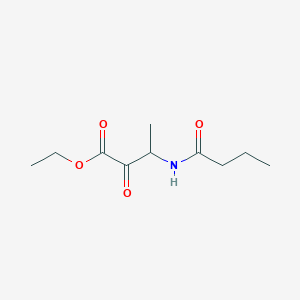

The compound of formula VI (3.18 g, 0.02 mol) was dissolved into dried tetrahydrofuran (20 mL), followed by addition of DMAP (0.08 g, 0.6 mmol) and pyridine (5 mL) therein. The mixture was heated for 30 minutes at 50° C., and then cooled. Under ice bath, ethyl oxalyl monochloride (5.46 g, 0.04 mol) was slowly dropped therein. After the dropping, the mixture was heated for 4 hours at 70° C. The solid was filtered off and the solvent was evaporated off under reduced pressure. Water (40 mL) was added therein, and the product was extracted by using ethyl acetate (75 mL×3). The liquid was separated, and the combined organic phase was washed by water (30 mL) and saturated saline (30 mL×2) respectively, and dried over anhydrous sodium sulfate. After the solvent therein was removed by rotary evaporation, NaHCO3 (1.26 g, 0.015 mol) and methanol (20 mL) were added therein, and the mixture was refluxed for 2 hours. After filtration, the solvent was removed by evaporation under reduced pressure to give a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which is directly used in the next step without purification.

[Compound]

Name

ethyl oxalyl monochloride

Quantity

5.46 g

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound of formula VI (9.54 g, 0.06 mol) was dissolved into dried tetrahydrofuran (60 mL), and DMAP (0.24 g, 2.0 mmol) and pyridine (15 mL) were added therein. The mixture was heated for 30 minutes at 50° C., cooled, and slowly dropped with ethyl oxalyl monochloride (16.4 g, 0.12 mol) under an ice bath. After the dropping, the mixture was heated for 4 hours at 70° C., filtered to remove the solid, and evaporated to remove the solvent under reduced pressure. Water (100 mL) was added therein, and the product was extracted with ethyl acetate (120 mL×3). The liquid was separated, and the combined organic phase was washed by water (90 mL) and saturated saline (50 mL×2) respectively, dried over anhydrous sodium sulfate, and rotarily evaporated to remove the solvent. NaHCO3 (3.8 g, 0.045 mol) and methanol (50 mL) were added therein, and the reaction mixture was refluxed for 2 hours, filtered, and evaporated off the solvent under reduced pressure to obtain a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which was directly used in the next step without separation.

[Compound]

Name

ethyl oxalyl monochloride

Quantity

16.4 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)